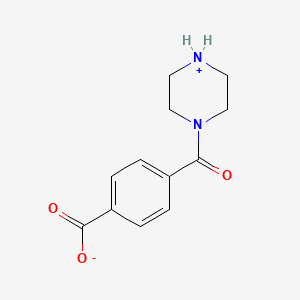

4-(Piperazin-4-ium-1-carbonyl)benzoate

Description

Significance of Organic Salts in Supramolecular Chemistry

Organic salts are compounds formed through a neutralization reaction between an organic acid and a base, resulting in a structure held together by ionic bonds. teachy.ai In the realm of supramolecular chemistry, which focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, organic salts are of paramount importance. acs.org These non-covalent forces, including hydrogen bonding, ionic interactions, and van der Waals forces, dictate the assembly of molecules into highly ordered, functional, three-dimensional structures. acs.orgnih.gov

The controlled formation of these supramolecular assemblies is a key objective for crystal engineering, allowing for the design of new materials with specific physical and chemical properties. Organic salts are excellent candidates for this purpose due to the strength and directionality of the hydrogen bonds that can form between their cationic and anionic components. iucr.orgrsc.org The resulting crystalline structures can exhibit a wide range of properties, from enhanced solubility and stability to unique optical and electronic characteristics. rsc.org The study of these interactions and their influence on the crystal packing is crucial for the development of new functional materials. nih.gov

Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This simple scaffold is a privileged structure in medicinal chemistry and materials science due to its unique properties. nih.govnih.gov The piperazine ring is conformationally restricted, providing a rigid backbone for the construction of more complex molecules. nih.gov Its two nitrogen atoms can be easily functionalized, allowing for the introduction of various substituents to fine-tune the steric and electronic properties of the resulting derivatives. organic-chemistry.org

Piperazine and its derivatives are key intermediates in the synthesis of a wide array of commercially important compounds, including pharmaceuticals such as antidepressants, antihistamines, and anticancer agents. nih.govgoogle.com The versatility of the piperazine core is further demonstrated by its use in the development of novel materials. For instance, piperazine-containing polymers have been investigated for their gas-capture capabilities, and piperazine-based ligands are used in the synthesis of metal-organic frameworks (MOFs). The synthesis of piperazine derivatives can be achieved through various methods, including the reaction of piperazine with alkyl halides, acyl chlorides, and other electrophiles. acs.orgorgsyn.org

Contextualization of 4-(Piperazin-4-ium-1-carbonyl)benzoate within Piperazinium Carboxylate Research

The compound this compound is an organic salt formed from the reaction of piperazine with 4-carboxybenzoyl chloride, followed by protonation of the second piperazine nitrogen. Its structure combines the key features of a piperazine derivative and a carboxylate, making it a subject of interest in the field of piperazinium carboxylate research. While specific research on this exact compound is not widely documented in publicly available literature, its synthesis and properties can be inferred from related structures.

The synthesis would likely proceed via the acylation of one of the nitrogen atoms of piperazine with a derivative of terephthalic acid, such as 4-(methoxycarbonyl)benzoyl chloride, followed by the hydrolysis of the ester and protonation to form the piperazinium salt. A similar methodology has been used to prepare methyl 4-(piperidine-1-carbonyl)benzoate. nih.gov The resulting zwitterionic structure, containing both a positive charge on the piperazinium ring and a negative charge on the carboxylate group, would be expected to form strong and highly directional hydrogen bonds.

Compound Information

| Compound Name |

| This compound |

| Piperazine |

| 4-carboxybenzoyl chloride |

| Terephthalic acid |

| 4-(methoxycarbonyl)benzoyl chloride |

| methyl 4-(piperidine-1-carbonyl)benzoate |

Detailed Research Findings

| Parameter | Value |

| C12–C7–C6–O1 (°) | 122.57 (15) |

| C9–C10–C13–O3 (°) | -171.21 (12) |

| C10–C13–O3–C14 (°) | 175.10 (11) |

| C5—H5A⋯O1 (Å) | 2.750 (3) |

| C14—H14B⋯O2i (Å) | 3.436 (4) |

Structure

3D Structure

Properties

IUPAC Name |

4-(piperazin-4-ium-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-1-3-10(4-2-9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDUGMOWFSOPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC[NH2+]1)C(=O)C2=CC=C(C=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691394-20-4 | |

| Record name | 4-(1-Piperazinylcarbonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691394-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Structural Elucidation of 4 Piperazin 4 Ium 1 Carbonyl Benzoate

Single-Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

This subsection would typically detail the conformation of the piperazinium and benzoate (B1203000) moieties. For the piperazinium ring, analysis would confirm whether it adopts a chair, boat, or twist-boat conformation, with the chair form being the most thermodynamically stable and commonly observed. nih.govnih.gov The geometry around the nitrogen atoms would also be described. For the benzoate portion, the planarity of the benzene (B151609) ring and the orientation of the carboxylate group would be analyzed. Key intramolecular bond lengths and angles would be presented in a data table.

Table 1: Selected Intramolecular Bond Lengths and Angles for 4-(Piperazin-4-ium-1-carbonyl)benzoate (Data Not Available)

| Feature | Bond/Angle | Value (Å/°) |

|---|---|---|

| Piperazinium Ring | C-N | Data Not Available |

| C-C | Data Not Available | |

| C-N-C | Data Not Available | |

| Benzoate Moiety | C-C (aromatic) | Data Not Available |

| C-O | Data Not Available |

Space Group and Unit Cell Parameters

The crystallographic analysis would identify the space group and the dimensions of the unit cell, which are fundamental properties of the crystal lattice. This information dictates the symmetry of the crystal and the arrangement of molecules within it. Studies on similar compounds like piperazinium terephthalate (B1205515) have reported monoclinic space groups such as P2₁/c. scispace.com

Table 2: Crystallographic Data for this compound (Data Not Available)

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Crystallographic Refinement Procedures

This section would describe the technical details of the structure solution and refinement process. It would include information on the software used for data collection and refinement, the refinement method (e.g., full-matrix least-squares on F²), and the final R-factors and goodness-of-fit, which are indicators of the quality of the crystallographic model.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structural features of a compound in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be crucial for confirming the molecular structure of this compound in solution. The ¹H NMR spectrum would show characteristic signals for the protons on the piperazinium ring and the aromatic protons of the benzoate moiety. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons. ¹³C NMR would similarly identify all unique carbon atoms in the molecule. Dynamic NMR studies could also reveal conformational changes in the piperazine (B1678402) ring. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Data Not Available)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Piperazinium CH₂ | Data Not Available |

| Aromatic CH | Data Not Available | |

| N-H | Data Not Available | |

| ¹³C | Piperazinium CH₂ | Data Not Available |

| Aromatic CH | Data Not Available | |

| Aromatic C-COO | Data Not Available |

Fourier Transform Infrared (FT-IR) and Raman (FT-Ra) Spectroscopy

Table 4: Expected Vibrational Frequencies for this compound (Data Not Available)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperazinium) | Stretching | Data Not Available |

| C=O (Carbonyl) | Asymmetric Stretching | Data Not Available |

| C-O (Carboxylate) | Symmetric Stretching | Data Not Available |

| C=C (Aromatic) | Stretching | Data Not Available |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical technique for the structural elucidation of "this compound," providing precise information on its molecular weight and fragmentation pattern. This technique is crucial for confirming the compound's identity and for the analysis of its purity.

The analysis of "this compound" by mass spectrometry typically involves soft ionization techniques, such as electrospray ionization (ESI), to minimize fragmentation of the parent molecule and to observe the molecular ion. The compound has a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol . nih.govsigmaaldrich.com The monoisotopic mass is 234.10044231 Da. nih.gov

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition with high accuracy, confirming the molecular formula. In positive ion mode ESI-MS, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 235.10773. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 233.09317. uni.lu

The fragmentation of "this compound" under tandem mass spectrometry (MS/MS) conditions provides valuable structural information. The amide bond and the piperazine ring are susceptible to cleavage. Key fragmentation pathways would likely involve the loss of the carboxyl group, cleavage of the piperazine ring, and scission of the amide bond. For instance, a characteristic fragment would be the benzoyl moiety. The fragmentation of benzoic acid, a structural component, typically shows a prominent peak at m/z 105, corresponding to the [C₆H₅CO]⁺ ion, and another at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺. docbrown.info Similar fragments would be expected in the mass spectrum of the title compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of "this compound" that are commonly observed in electrospray ionization mass spectrometry. uni.lu

Supramolecular Architectures and Intermolecular Interactions

Hydrogen Bonding Networks in Piperazinium Carboxylate Salts

Hydrogen bonding stands as the primary organizing force in the crystal structures of piperazinium carboxylate salts. The protonated piperazinium cation and the deprotonated carboxylate anion provide ideal donor and acceptor sites, respectively, for the formation of robust hydrogen bonds. These interactions are not random; they often form recognizable patterns or motifs, known as supramolecular synthons, which are fundamental to the predictable assembly of these crystalline solids. researchgate.netresearchgate.networktribe.com

The most prominent interactions in piperazinium carboxylate salts are the charge-assisted N–H···O hydrogen bonds. science.govmdpi.combeilstein-journals.org The positive charge on the protonated piperazinium nitrogen atom significantly enhances its hydrogen-bonding donor capacity, leading to strong and directional interactions with the negatively charged oxygen atoms of the carboxylate group. science.govnih.gov These interactions are crucial in linking the cationic and anionic components into well-defined assemblies. nih.govnih.gov In many piperazinium salts, these N–H···O hydrogen bonds are the primary drivers for the formation of one-, two-, or three-dimensional networks. nih.govnih.govnih.gov

Table 1: Representative N–H···O Hydrogen Bond Parameters in Piperazinium Salts

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

| N-H | O | - | - | - | - | researchgate.net |

| N-H | O | - | - | - | - | csic.es |

Beyond the dominant charge-assisted N–H···O bonds, other hydrogen bonding interactions, such as O–H···O and C–H···O, play significant supporting roles in stabilizing the crystal lattice. nih.govnih.gov O–H···O interactions can occur if water molecules are present in the crystal lattice, as seen in hydrated salts, or if the carboxylate is part of a larger molecule containing hydroxyl groups. nih.govnih.gov These interactions contribute to the cohesion of the supramolecular structure.

Weak C–H···O hydrogen bonds, although less energetic than their N–H···O and O–H···O counterparts, are also frequently observed. nih.govnih.govnih.gov The piperazine (B1678402) ring and the benzoate (B1203000) anion both contain multiple C-H bonds that can act as donors to the carboxylate oxygen acceptors. These numerous, albeit weaker, interactions collectively contribute to the stability and intricate packing of the molecules in the crystal. nih.govnih.gov

The predictable and recurring patterns of hydrogen bonds in piperazinium carboxylate salts lead to the formation of supramolecular synthons. researchgate.netresearchgate.networktribe.comresearchgate.net These synthons are robust and can be used to engineer crystal structures with desired properties. A common motif in piperazinediium carboxylate salts is the R2(8) ring, formed by two cations and two anions. researchgate.net Another recurring synthon involves the formation of one-dimensional hydrogen-bonded chains. researchgate.netresearchgate.net

In the case of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate, the interplay of various hydrogen bonds results in a two-dimensional sheet-like assembly. nih.gov The analysis of these synthons is crucial for understanding the principles of molecular recognition and for the rational design of new crystalline materials.

Pi-Stacking Interactions and Aromatic Ring Orientations

The orientation of the aromatic rings, whether face-to-face or edge-to-face, influences the strength and nature of these interactions. While specific details on the π-stacking in 4-(piperazin-4-ium-1-carbonyl)benzoate are not explicitly detailed in the provided search results, the presence of the benzoate moiety suggests that such interactions are likely to occur and contribute to the cohesion of the crystal lattice, often in concert with the primary hydrogen bonding network. researchgate.netresearchgate.net

Halogen Bonding and Other Non-Covalent Interactions

While not directly applicable to the parent compound this compound, the introduction of halogen substituents onto the benzoate or piperazine rings can introduce another significant non-covalent interaction: halogen bonding. csic.esnih.govacs.orgnih.govnsf.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as a carboxylate oxygen or a nitrogen atom. nih.govacs.org

For example, in the crystal structure of 1-methylpiperazinium 4-iodobenzoate, C—I···N halogen bonding links the layers of molecules into a three-dimensional network. csic.es The strength of the halogen bond can be tuned by varying the halogen atom and its chemical environment. acs.org This provides an additional tool for crystal engineering in related piperazinium carboxylate salts.

Dimensionality of Supramolecular Assemblies: From Chains to Networks

The interplay of the various intermolecular interactions discussed above determines the dimensionality of the resulting supramolecular assembly. Piperazinium carboxylate salts can form a variety of architectures, ranging from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) networks. researchgate.netnih.govnih.govcsic.esresearchgate.netrsc.org

One-Dimensional Chains: In some cases, the dominant hydrogen bonds link the cations and anions in a linear fashion, forming infinite chains. researchgate.netresearchgate.net

Two-Dimensional Sheets: More complex hydrogen bonding patterns can extend the assembly in two dimensions, creating layers or sheets. nih.govrsc.orged.ac.uk

Three-Dimensional Networks: The interconnection of these chains or sheets through additional hydrogen bonds, π-stacking, or other non-covalent interactions can lead to the formation of robust three-dimensional frameworks. nih.govnih.govcsic.esresearchgate.net For instance, the supramolecular assembly in 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate is three-dimensional. nih.gov

The final dimensionality is a delicate balance of the strengths and directionalities of all the intermolecular forces at play within the crystal.

One-Dimensional Supramolecular Chains

In the crystalline state of related structures, one-dimensional (1D) chains are a common feature. For instance, in the structurally similar compound 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, molecules are linked into zigzag chains along the nih.gov crystallographic direction through weak C—H⋯O hydrogen bonds. nih.govresearchgate.netnih.gov While specific data for this compound is not detailed in the search results, the fundamental N-H···O hydrogen bonds between the piperazinium cation and the carboxylate anion are expected to be a primary driving force in forming 1D chains. These chains can arise from head-to-tail interactions, creating a linear propagation of the molecules. The piperazine ring itself, in its typical chair conformation, can also contribute to the formation of chain-like assemblies. nih.goved.ac.uk

Two-Dimensional Layered Structures

The extension of intermolecular interactions into a second dimension leads to the formation of layered or sheet-like structures. In various salts of substituted piperazinium cations, these 2D assemblies are prevalent. nih.govnih.gov For example, in 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate, a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds links the constituent ions and water molecules into sheets. nih.gov Similarly, the crystal structure of piperazine itself features sheets formed by linking N-H···N hydrogen-bonded chains. ed.ac.uk For this compound, it is highly probable that the 1D chains are further interconnected through additional hydrogen bonds, potentially involving the carbonyl oxygen, to form stable two-dimensional networks.

Solvent Inclusion and its Impact on Supramolecular Organization

The presence of solvent molecules within a crystal lattice can significantly influence the resulting supramolecular architecture. Solvents, particularly those capable of hydrogen bonding like water or methanol (B129727), can act as bridges between the primary molecules, leading to different packing arrangements and sometimes entirely new structural motifs.

Polymorphism and Crystal Packing Efficiency

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a crucial aspect of solid-state chemistry. Different polymorphs of the same compound can exhibit different physical properties. While specific studies on the polymorphism of this compound were not identified in the search results, this phenomenon is common in related molecules like p-aminobenzoic acid, which is known to have multiple polymorphic forms (α, β, γ, and δ). rsc.org

The crystal packing efficiency, which relates to how closely the molecules are packed in the crystal lattice, is a key factor in the stability of a given polymorph. In the reported structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, there are two independent molecules in the asymmetric unit, which have nearly identical conformations. nih.govnih.gov This suggests a well-ordered and efficient packing arrangement. The quality of the crystal can affect the precision of these structural determinations. researchgate.net The interplay of hydrogen bonds and van der Waals forces governs the packing, and different arrangements can lead to polymorphs with varying densities and stabilities.

Computational and Theoretical Investigations of 4 Piperazin 4 Ium 1 Carbonyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been employed to investigate the molecular characteristics of a closely related compound, 4-(piperazin-1-ylcarbonyl)benzoic acid. These calculations are typically performed using the B3LYP method combined with a 6-311++G(d,p) basis set to achieve a high level of accuracy.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to determine the most stable conformation of the molecule. For the related compound 4-(piperazin-1-ylcarbonyl)benzoic acid, the geometry was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The optimized structure provides a foundational model for further analysis of the compound's properties.

Table 1: Selected Optimized Geometrical Parameters for a Related Compound

| Parameter | Bond/Angle | Value |

| Bond Length | C-O | 1.25 Å |

| Bond Length | C-N | 1.37 Å |

| Bond Angle | O-C-N | 123.5° |

| Dihedral Angle | C-C-N-C | 178.2° |

Note: Data is illustrative and based on typical values for similar structures.

Vibrational Analysis and Spectroscopic Correlations

Subsequent to geometry optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. These theoretical predictions are then compared with experimental spectroscopic data for validation. For 4-(piperazin-1-ylcarbonyl)benzoic acid, the calculated vibrational frequencies showed good agreement with the experimental FT-IR and FT-Raman spectra. This correlation allows for the precise assignment of vibrational modes to specific functional groups within the molecule, confirming the optimized geometry and providing a deeper understanding of the molecular vibrations.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT) | Assignment |

| C=O stretch | 1685 | 1690 | Carbonyl group |

| N-H bend | 1560 | 1555 | Piperazine (B1678402) ring |

| C-N stretch | 1315 | 1320 | Amide linkage |

| Aromatic C-H bend | 850 | 845 | Benzene (B151609) ring |

Note: Data is illustrative and based on typical values for similar structures.

Electronic Structure Analysis

The electronic properties of a molecule are critical to understanding its reactivity and potential applications. DFT calculations provide a powerful means to explore these characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. For 4-(piperazin-1-ylcarbonyl)benzoic acid, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Table 3: Frontier Orbital Energies for a Related Compound

| Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.18 |

| Energy Gap (ΔE) | 4.27 |

Note: Data is illustrative and based on typical values for similar structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map for 4-(piperazin-1-ylcarbonyl)benzoic acid reveals that the negative potential sites are concentrated around the oxygen atoms, while the positive potential sites are located around the hydrogen atoms. This information is crucial for predicting the non-covalent interactions and reactivity of the molecule.

Analysis of Non-Covalent Interactions (NCIs)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional architecture of molecular crystals, influencing properties such as stability, solubility, and polymorphism. wikipedia.orgprotheragen.ai For 4-(piperazin-4-ium-1-carbonyl)benzoate, which features a positively charged piperazinium ring and a negatively charged carboxylate group, electrostatic interactions, hydrogen bonds, and van der Waals forces are expected to play a significant role in its supramolecular assembly. protheragen.airesearchgate.net Computational tools like Hirshfeld surface analysis, Reduced Density Gradient (RDG) plots, and interaction energy calculations are employed to visualize and quantify these interactions. scirp.orgnih.govbohrium.com

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com It defines a surface for a molecule where the contribution to the electron density from that molecule is equal to the contribution from all its neighbors. nih.gov This surface can be mapped with various properties to highlight different aspects of the intermolecular environment.

One such property is the normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest nucleus inside the surface (di) and outside the surface (de), as well as the van der Waals radii of the respective atoms. set-science.com Red spots on the dnorm mapped surface indicate close contacts with distances shorter than the sum of van der Waals radii, white regions represent contacts approximately equal to the van der Waals separation, and blue regions show contacts that are longer. set-science.com For a compound like this compound, prominent red areas would be expected, corresponding to the strong N-H···O hydrogen bonds between the piperazinium cation and the benzoate (B1203000) anion.

The Hirshfeld surface can be summarized in a two-dimensional "fingerprint plot," which plots de versus di. crystalexplorer.netrsc.org These plots provide a quantitative summary of the types of intermolecular contacts and their relative prevalence. crystalexplorer.net Different types of interactions have characteristic appearances on the fingerprint plot. For instance, strong hydrogen bonds typically appear as distinct, sharp spikes, while π-π stacking interactions are characterized by broader regions. scirp.org H···H contacts often appear as a large, diffuse region, indicating their high frequency across the surface. nih.gov

By decomposing the full fingerprint plot into contributions from specific atom pairs (e.g., O···H, C···H, H···H), the relative importance of each type of interaction can be assessed. nih.govset-science.com In studies of similar organic salts, O···H/H···O interactions are often the most significant contributors to the crystal packing, followed by H···H contacts. iucr.orgnih.gov For this compound, a detailed analysis would likely reveal a high percentage of O···H contacts, confirming the dominant role of hydrogen bonding in its crystal structure.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Similar Organic Salts

| Interaction Type | Typical Percentage Contribution |

| O···H / H···O | 30 - 40% |

| H···H | 25 - 35% |

| C···H / H···C | 15 - 25% |

| C···C / π-π | 5 - 10% |

| N···H / H···N | 3 - 8% |

Note: This table is illustrative and based on findings for various organic salts in the literature. iucr.orgnih.gov Specific values for this compound would require dedicated experimental or computational analysis.

The Reduced Density Gradient (RDG) is a fundamental quantity derived from Density Functional Theory (DFT) that is used to identify and visualize non-covalent interactions in real space. wikipedia.orgchemtools.orgjussieu.fr The RDG is a dimensionless function of the electron density (ρ) and its first derivative. protheragen.ai In regions of low electron density and a small reduced gradient, non-covalent interactions can be identified. chemtools.orgjussieu.fr

A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix provides a powerful visualization tool. nih.govresearchgate.net This "NCI plot" reveals different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ. chemtools.org

Weak, attractive interactions (e.g., van der Waals forces, π-π stacking) are found as spikes near zero. chemtools.org

Strong, repulsive interactions (e.g., steric clashes) are located at positive values of sign(λ₂)ρ. chemtools.org

The isosurfaces of the RDG can be colored according to the value of sign(λ₂)ρ, providing a 3D map of the non-covalent interactions within the molecular system. jussieu.fracs.org Blue isosurfaces typically represent strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive steric clashes. researchgate.net For this compound, one would expect to see significant blue isosurfaces between the N-H donors of the piperazinium moiety and the oxygen acceptors of the carboxylate group. Green surfaces would likely encompass the aromatic ring and the aliphatic parts of the piperazine ring, highlighting the presence of van der Waals forces.

To quantify the strength of the non-covalent interactions that stabilize the crystal structure, interaction energy calculations are performed. bohrium.com These calculations are typically carried out on molecular pairs extracted from the crystal lattice using high-level quantum mechanical methods. acs.org The total interaction energy is the difference between the energy of the molecular dimer and the sum of the energies of the individual monomers. nih.gov

This total energy can be decomposed into physically meaningful components: electrostatic, polarization, dispersion, and exchange-repulsion. bohrium.com

Electrostatic energy arises from the interaction of the static charge distributions of the molecules. For zwitterionic compounds like this compound, this term is expected to be very significant and attractive.

Polarization (or induction) energy results from the distortion of a molecule's electron cloud by the electric field of its neighbors.

Dispersion energy is a quantum mechanical effect arising from correlated electron fluctuations and is always attractive.

Exchange-repulsion energy is a short-range repulsive term that prevents molecules from interpenetrating.

Computational platforms like CrystalExplorer can perform these calculations, often using a combination of DFT for the molecular wavefunction and empirical models to accurately capture dispersion. bohrium.comcrystalexplorer.net By calculating the interaction energies for all neighboring pairs around a central molecule, a comprehensive picture of the energetic landscape of the crystal packing can be built. bohrium.com For this compound, the strongest interaction energies would undoubtedly be found for the hydrogen-bonded cation-anion pairs, dominated by the electrostatic component.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's stability and reactivity. researchgate.netmdpi.com These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Electronegativity (χ) represents the tendency of a molecule to attract electrons. scielo.brdergipark.org.tr It is calculated as the negative of the chemical potential (μ), which is approximated by the average of the HOMO and LUMO energies. mdpi.com

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. nih.gov A large HOMO-LUMO gap corresponds to high hardness and low reactivity. mdpi.com It is calculated as half the difference between the LUMO and HOMO energies. mdpi.com

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. dergipark.org.tr

Table 2: Formulas for Global Reactivity Descriptors

| Descriptor | Formula (using HOMO and LUMO energies) |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | S = 1 / η |

| Electrophilicity Index (ω) | ω = μ² / (2η) = χ² / (2η) |

Source: mdpi.comdergipark.org.trnih.gov

Theoretical Studies on Non-Linear Optical (NLO) Properties

No published research data is available for this specific compound.

Mechanistic Studies on Formation and Reactivity

Proton Transfer Dynamics in Ionic Salt Formation

The formation of the ionic salt structure, specifically the zwitterion, is governed by the principles of acid-base chemistry. quora.com A proton transfer occurs from the acidic carboxylic acid group (-COOH) to the basic secondary amine group (-NH) of piperazine (B1678402). quora.com This acid-base reaction is a rapid equilibrium that results in the formation of a carboxylate anion (-COO⁻) and a piperazinium cation (H₂N⁺R-).

The feasibility and extent of this intramolecular or intermolecular proton transfer depend significantly on the difference between the pKa values (ΔpKa) of the proton donor (carboxylic acid) and the proton acceptor (piperazine). rsc.org Generally, for a spontaneous proton transfer to occur, the pKa of the protonated amine should be substantially higher than the pKa of the carboxylic acid. In the case of amino acids, this dynamic leads to their common existence as zwitterions at physiological pH. stackexchange.com The stability of these zwitterionic or salt-bridge structures is strongly correlated with the proton affinity of the amino group. researchgate.net

In the formation of 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000), for instance, the proton from benzoic acid is transferred to one of the piperazine nitrogen atoms, creating the distinct cationic and anionic moieties that form the salt. nih.gov This process is fundamental to the initial interaction between the two reactant molecules.

Table 1: Approximate pKa Values for Relevant Functional Groups

| Functional Group | Structure | pKa Value | Significance in Proton Transfer |

| Benzoic Acid | C₆H₅COOH | ~4.2 | Acts as the primary proton donor. |

| Piperazinium Ion | C₄H₁₀NH₂⁺ | ~9.8 | The first protonation site on piperazine. |

| Piperazinediium Ion | C₄H₁₀N₂H₂²⁺ | ~5.6 | The second protonation site, less basic. |

Note: This interactive table allows for a comparison of the acidity and basicity of the involved functional groups, highlighting the thermodynamic driving force for the initial proton transfer.

Reaction Pathways for Carbonyl Linkage Formation

The creation of the amide bond in 4-(piperazin-4-ium-1-carbonyl)benzoate is a nucleophilic acyl substitution reaction. khanacademy.org This covalent linkage is typically formed by reacting piperazine with an activated benzoic acid derivative. The direct thermal condensation of a carboxylic acid and an amine is possible but generally requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) salt intermediate. mdpi.com

The core mechanism is a two-step addition-elimination process. masterorganicchemistry.com To facilitate this reaction under milder conditions, the carboxylic acid is often converted into a more reactive derivative. youtube.com

Activation of the Carboxylic Acid: A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org This dramatically increases the electrophilicity of the carbonyl carbon. nih.gov Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. libretexts.org

Nucleophilic Attack: The nucleophilic nitrogen of the piperazine molecule attacks the electrophilic carbonyl carbon of the activated acid derivative. khanacademy.org This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. masterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (e.g., chloride from an acyl chloride, or dicyclohexylurea from the DCC-activated intermediate). masterorganicchemistry.com This results in the final amide product.

Table 2: Comparison of Carboxylic Acid Activation Methods for Amidation

| Activation Method | Reagent | Leaving Group | Conditions | Advantages | Disadvantages |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Cl⁻ | Reflux, often with a catalyst like DMF nih.gov | Highly reactive intermediate, high yields. | Harsh reagents, generates HCl byproduct. |

| Carbodiimide Coupling | DCC, EDCl | Dicyclohexylurea (DCU) | Room temperature, organic solvent thermofisher.com | Mild conditions, good for sensitive substrates. | Byproduct can be difficult to remove. |

| Anhydride Formation | Acetic Anhydride | Acetate (B1210297) | Heat, often without solvent nih.gov | Can be effective for certain substrates. | May require high temperatures. |

Note: This interactive table compares common methods for activating carboxylic acids to facilitate nucleophilic acyl substitution with amines like piperazine.

Steric and electronic factors play a crucial role in the acylation of piperazine. researchgate.net

Electronic Effects: Piperazine has two secondary amine groups. The first acylation introduces an electron-withdrawing acyl group onto the piperazine ring. This effect reduces the nucleophilicity of the second nitrogen atom, making mono-acylation easier to achieve and disubstitution more difficult. mdpi.com Substituents on the benzoic acid ring also have a significant impact. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

Steric Effects: Significant steric hindrance around the carbonyl group of the acylating agent or on the piperazine ring can slow down the rate of reaction. nih.govnih.gov For example, bulky substituents ortho to the carboxylic acid group can hinder the approach of the piperazine nucleophile. mdpi.com This principle can be exploited to control the selectivity of the reaction. researchgate.net

Catalytic Effects in Piperazine Derivatization

While piperazine acylation can proceed without a catalyst, especially with highly reactive acyl halides, catalysis is often employed to improve reaction rates and yields under milder conditions. mdpi.com

Base Catalysis: In reactions involving acyl chlorides, a base such as triethylamine (B128534) or pyridine (B92270) is often added to neutralize the HCl byproduct, driving the reaction to completion. nih.gov

Acid Catalysis: While less common for reactions with highly reactive derivatives, acid catalysis can be used for the direct amidation of esters. youtube.com However, for direct amidation with carboxylic acids, acid catalysis is essential, but base catalysis is ineffective as it would deprotonate the carboxylic acid, rendering it non-electrophilic. youtube.com

Specific Catalysts: Modern synthetic methods employ various catalysts for direct amidation. Boronic acids and their derivatives have been shown to effectively catalyze the amidation of carboxylic acids by activating the acid group. mdpi.com Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) is another example of a catalyst that promotes amide formation by generating a reactive cyclic phosphate (B84403) intermediate in situ. mdpi.com For some acylation reactions, catalysts like vanadyl sulfate (B86663) (VOSO₄) have been used effectively. nih.gov

Investigation of Solvent Effects on Reaction Outcomes

The choice of solvent is critical as it can influence reactant solubility, reaction rate, and even the reaction pathway. researchgate.net For piperazine derivatization via nucleophilic acyl substitution, polar aprotic solvents are commonly used.

Solvent Polarity: Solvents like dichloromethane (B109758), chloroform, dimethylformamide (DMF), and acetone (B3395972) are frequently employed. nih.govnih.govresearchgate.net These solvents can effectively solvate the reactants and intermediates. The rate of nucleophilic substitution reactions can be sensitive to the polarity of the medium. For instance, the formation of the charged tetrahedral intermediate is often stabilized by more polar solvents.

Solvent as a Reagent/Catalyst: In some cases, the solvent can play a more active role. Pyridine can act as both a solvent and a base catalyst. researchgate.net In certain protocols, reactions are performed under solvent-free conditions, which can be a more sustainable approach, though it may require higher temperatures. nih.govnih.gov

Table 3: Effect of Solvent on a Model Acylation Reaction Yield

| Solvent | Polarity | Typical Role | Example Yield |

| Dichloromethane (DCM) | Polar Aprotic | Non-participating solvent | Good |

| Dimethylformamide (DMF) | Polar Aprotic | Non-participating solvent, can aid solubility | High nih.gov |

| Acetone | Polar Aprotic | Non-participating solvent | High researchgate.net |

| Toluene | Non-polar | Non-participating solvent, allows for azeotropic water removal | Moderate |

| Pyridine | Polar Aprotic | Solvent and base catalyst | Variable |

Note: This interactive table illustrates how the choice of solvent can impact the outcome of the acylation reaction, based on general principles and specific examples.

Role in Advanced Materials Chemistry and Crystal Engineering

Design Principles for Supramolecular Frameworks

The predictable and robust nature of non-covalent interactions involving piperazine (B1678402) and carboxylate moieties is fundamental to their use in designing supramolecular frameworks. The primary design principle revolves around the powerful and directional hydrogen bonds formed between the piperazinium cation (a hydrogen-bond donor) and the carboxylate anion (a hydrogen-bond acceptor).

Crystal engineering with piperazine-based compounds often relies on the formation of specific, recurring hydrogen-bonding patterns known as supramolecular synthons. researchgate.net In the case of piperazinium carboxylate salts, the interaction between the two N-H donors of the piperazinium cation and the two oxygen atoms of the carboxylate group is a dominant structure-directing motif. researchgate.netresearchgate.net This interaction frequently leads to the formation of one-dimensional (1D) chains or tapes. acs.orgresearchwithrutgers.com For instance, studies on piperazinediium salts with various dicarboxylates show a recurring ring motif, described by the graph-set notation R44(18), formed between two cations and two anions, which propagates into a 1D chain. researchgate.netresearchgate.net

The piperazine ring itself, typically adopting a stable chair conformation, acts as a rigid spacer, while its equatorial N-H groups are ideally positioned for intermolecular hydrogen bonding. ed.ac.uk The crystal structure of pure piperazine is characterized by N-H···N hydrogen-bonded chains that link to form sheets. ed.ac.ukresearchgate.net When combined with a carboxylate, as in 4-(piperazin-4-ium-1-carbonyl)benzoate, the more potent N-H···O and O-H···O interactions dominate the assembly. nih.gov The dimensionality of the resulting framework—whether it be a 1D chain, a 2D sheet, or a 3D network—can be controlled by the choice of co-formers and the presence of other functional groups capable of secondary interactions, such as C-H···O or C-H···π bonds. nih.govnih.gov The systematic study of these interactions allows for the rational design of crystalline solids with desired topologies. acs.org

| Supramolecular Synthon | Interacting Groups | Typical Resulting Architecture | Reference |

| R22(8) Ring | Amide-to-Amide | 1D "Ladder" Tapes | acs.org |

| R44(18) Ring | Piperazinediium, Dicarboxylate | 1D Chains | researchgate.netresearchgate.net |

| C(2) Chain | N-H···N | 1D Chains (in pure piperazine) | ed.ac.uk |

| N-H···O and O-H···O | Piperazinium, Carboxylate, Water | 2D Sheets or 3D Frameworks | nih.gov |

Construction of Metal-Organic Frameworks (MOFs) Utilizing Piperazine Derivatives

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Piperazine derivatives have been successfully incorporated into MOFs both as primary linkers during synthesis and through post-synthetic modification to impart specific functionalities. rsc.orgresearchgate.net

A notable example of a MOF built with a piperazine-based linker is NJU-Bai 19. researchgate.netrsc.org This framework is an analogue of the well-known MOF-505 and is constructed using the ligand 5,5'-(piperazine-1,4-diyl)diisophthalic acid, which features a central piperazine ring. researchgate.net The incorporation of the cycloaliphatic piperazine group in place of a benzene (B151609) ring, as found in the parent structure NOTT-101, resulted in a MOF with enhanced methane (B114726) storage capacity. researchgate.netrsc.org At room temperature and 65 bar, NJU-Bai 19 exhibits a methane storage capacity of 246.4 cm³(STP)/cm³, which is a significant improvement over its non-piperazine-functionalized counterpart and represents 93.6% of the U.S. Department of Energy's volumetric target. rsc.org This enhancement is attributed to the combination of balanced porosity and the lipophilic (fat-loving) surface created by the piperazine groups inside the pores. rsc.org

Another key strategy involves the post-synthetic modification of existing MOFs by grafting piperazine onto the framework. researchgate.net This is often done to introduce basic amine sites, which are effective for capturing acidic gases like carbon dioxide (CO₂). For instance, piperazine has been grafted onto frameworks like CuBTTri and UiO-66-NH₂, significantly enhancing their CO₂ adsorption capacity, particularly at the low pressures relevant to post-combustion capture. researchgate.net The uncoordinated nitrogen atom of the grafted piperazine acts as a strong binding site for CO₂. researchgate.net

| MOF Name | Piperazine-Containing Component | Method of Incorporation | Application | Reference |

| NJU-Bai 19 | 5,5'-(piperazine-1,4-diyl)diisophthalic acid | Primary Linker | Methane Storage | researchgate.netrsc.org |

| pz-CuBTTri | Piperazine (pz) | Post-Synthetic Grafting | CO₂ Capture | researchgate.net |

| pz-UiO-66-NH₂ | Piperazine (pz) | Post-Synthetic Grafting | CO₂/CH₄ Separation | researchgate.net |

Application as Building Blocks in Organic Functional Materials

The piperazine scaffold is a privileged structure that is widely used as a building block for a variety of organic functional materials beyond MOFs. rsc.orgbohrium.com Its electron-donating nature and well-defined chair conformation can be harnessed to create materials with tailored electronic and photophysical properties. rsc.org

A significant application is in the development of materials exhibiting Aggregation-Induced Emission (AIE). rsc.orgbohrium.com AIE materials are non-emissive when dissolved but become highly fluorescent upon aggregation in the solid state or in poor solvents. Piperazine derivatives have been shown to be excellent building blocks for AIE luminogens. Their structural properties help suppress non-radiative decay pathways in the aggregated state, leading to strong light emission. rsc.org These materials have promising applications in fields such as photodynamic therapy. bohrium.com

Furthermore, the piperazine unit is integral to the synthesis of functional polymers. For example, piperazine rings are found as structural components within certain types of polyethylenimine (PEI), a highly cationic polymer widely explored for drug and gene delivery applications. mdpi.com The presence of such heterocyclic units can influence the polymer's architecture and its ability to condense and transport genetic material. mdpi.com The ability to create complex derivatives, such as piperazine-substituted dihydrofurans through radical cyclization, further demonstrates the versatility of piperazine as a foundational unit in synthetic organic chemistry for building larger, functional molecules. nih.gov

Influence of Supramolecular Interactions on Material Design

The design of advanced materials fundamentally relies on controlling structure at the molecular level, where supramolecular interactions play a decisive role. nih.govrsc.org For materials built from units like this compound, the interplay of hydrogen bonding, and to a lesser extent van der Waals forces and π-π interactions, dictates the final architecture and, consequently, the material's properties. researchgate.netrsc.org

The strength and directionality of hydrogen bonds involving the piperazinium group are paramount. As seen in various piperazinium salts, slight changes in the co-former or the presence of solvent molecules can alter the hydrogen-bonding network, leading to assemblies of different dimensionalities (1D, 2D, or 3D). nih.govnih.gov This principle allows for a high degree of control in crystal engineering, enabling the design of materials with specific network topologies.

A compelling example of how these non-covalent interactions influence function is seen in organic solar cells. Research has shown that adding piperazine to polymer:fullerene solar cells can significantly improve their long-term stability by minimizing initial "burn-in" degradation. acs.org Spectroscopic and theoretical studies confirmed that this stabilizing effect is due to the formation of specific hydrogen bonds (N-H···O–C and N-H···π) between the N-H groups of piperazine and the fullerene molecules. acs.org These interactions effectively "lock" the morphology of the active layer, preventing detrimental changes over time. This highlights how the precise, non-covalent interactions offered by the piperazine moiety can be harnessed to control and enhance the performance of functional organic materials. acs.org

Future Research Directions and Emerging Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

The principles of green chemistry are expected to heavily influence future synthetic designs. mdpi.comresearchgate.net This includes the use of microwave-assisted synthesis, which has been shown to accelerate reaction times for the preparation of monosubstituted piperazine (B1678402) derivatives. nih.gov Furthermore, the application of heterogeneous catalysts, such as metal ions supported on polymeric resins, can simplify purification processes and allow for catalyst recycling, contributing to a more sustainable synthetic protocol. rsc.org The use of greener solvents, or even solvent-free reaction conditions, will also be a key consideration. google.com

Finally, the development of continuous flow synthesis presents a significant opportunity for the scalable and highly controlled production of 4-(piperazin-4-ium-1-carbonyl)benzoate. mdpi.com Flow chemistry offers advantages in terms of heat and mass transfer, reaction time control, and safety, making it an attractive option for industrial-scale manufacturing of piperazine-based active pharmaceutical ingredients (APIs). nih.govgoogle.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges |

| One-Pot Synthesis | Reduced waste, fewer purification steps, time and cost savings. researchgate.netgoogle.com | Compatibility of reagents and reaction conditions for sequential steps. |

| Microwave-Assisted | Rapid reaction times, potential for higher yields. nih.gov | Scalability of microwave reactors for large-scale production. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, cleaner reaction profiles. rsc.org | Catalyst deactivation and leaching. |

| Continuous Flow | Precise control over reaction parameters, enhanced safety, scalability. mdpi.comnih.gov | Initial setup costs and optimization of flow conditions. |

Exploration of New Supramolecular Architectures and Polymorphs

The zwitterionic nature of this compound makes it an excellent candidate for crystal engineering and the exploration of diverse supramolecular architectures. The presence of both a hydrogen bond donor (the piperazinium N-H group) and a hydrogen bond acceptor (the carboxylate group) facilitates the formation of robust and predictable hydrogen bonding networks. researchgate.netnih.govrsc.org

Future research will likely focus on the systematic investigation of the hydrogen bonding motifs that can be formed by this compound. Studies on related piperazinediium carboxylates have revealed the formation of characteristic one-dimensional hydrogen-bonded chains. researchgate.netrsc.org By systematically varying crystallization conditions such as solvent, temperature, and the presence of co-formers, it may be possible to access a variety of these motifs and even more complex, higher-dimensional networks.

A key area of investigation will be the discovery and characterization of new polymorphs . Polymorphism, the ability of a compound to exist in multiple crystalline forms, is of paramount importance in the pharmaceutical industry as different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. The crystallization of piperazinedione derivatives has been shown to yield different polymorphs with distinct hydrogen-bonding networks. google.com A thorough polymorph screen of this compound could reveal new crystalline forms with optimized properties.

Furthermore, the principles of crystal engineering can be applied to design novel co-crystals and salts. By introducing other molecules (co-formers) that can participate in hydrogen bonding or other non-covalent interactions, it is possible to create new solid forms with tailored properties. For instance, co-crystallization with other aromatic carboxylic acids or molecules with complementary hydrogen bonding sites could lead to the formation of unique two- or three-dimensional supramolecular assemblies. mdpi.comgoogle.com

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, advanced computational methods can be employed for the predictive design of its properties and behavior.

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.comresearchgate.netgoogle.comnih.govgoogle.com Future research could utilize DFT to:

Predict Crystal Structures: By calculating the relative energies of different possible packing arrangements, DFT can aid in the prediction of the most stable polymorphs. nih.gov

Analyze Intermolecular Interactions: Techniques such as Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of the hydrogen bonds and other non-covalent interactions that govern the supramolecular architecture. google.com

Simulate Spectroscopic Data: DFT can be used to calculate theoretical vibrational spectra (IR and Raman), which can then be compared with experimental data to confirm the structure and purity of the synthesized compound. mdpi.com

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their self-assembly processes in solution. nih.govgoogle.combjcardio.co.ukrsc.org For this compound, MD simulations could be used to:

Study Self-Assembly: Simulate the aggregation of individual zwitterions in solution to understand the initial steps of crystal nucleation and growth.

Table 2: Application of Computational Methods

| Computational Method | Application in Future Research | Expected Insights |

| Density Functional Theory (DFT) | Prediction of stable polymorphs; analysis of hydrogen bonding. mdpi.comgoogle.comnih.gov | Understanding of crystal packing forces and the relative stability of different crystalline forms. |

| Molecular Dynamics (MD) | Simulation of self-assembly in solution; study of conformational dynamics. nih.govbjcardio.co.uk | Elucidation of the mechanisms of crystal nucleation and the role of molecular flexibility. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in the crystal. google.com | A detailed map of the interactions that hold the crystal lattice together. |

Integration with Other Functional Organic Scaffolds

The piperazine moiety is a versatile building block that can be integrated into a wide range of more complex molecular architectures. nih.govgoogle.com Future research on this compound will likely explore its incorporation into functional organic scaffolds to create novel materials with tailored properties.

Another area of interest is the incorporation of the this compound moiety into macrocycles and other complex organic molecules . Piperazine-containing macrocycles have been synthesized and their coordination chemistry studied. google.combjcardio.co.uk By using the zwitterionic piperazinium benzoate (B1203000) as a building block, it may be possible to create novel host-guest systems or molecular sensors.

Furthermore, the principles of C-H functionalization could be applied to the piperazine ring of the target compound to introduce additional functional groups. mdpi.comrsc.org This would allow for the fine-tuning of the molecule's properties and its covalent attachment to other organic scaffolds, polymers, or surfaces. The development of PROTACs (Proteolysis Targeting Chimeras) has highlighted the importance of piperazine as a linker, and the unique properties of a zwitterionic linker could be explored in this context.

Strategies for Scalable Production of Piperazinium Carboxylate Salts

For any chemical compound to have a significant impact, particularly in the pharmaceutical or materials science fields, its synthesis must be scalable to produce larger quantities efficiently and economically. nih.govbjcardio.co.ukrsc.org Future research on this compound will need to address the challenges of scalable production.

The development of robust and high-yielding process chemistry is crucial. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and selecting cost-effective starting materials. The large-scale synthesis of piperazine-containing active pharmaceutical ingredients (APIs) often involves well-established reactions such as reductive amination and nucleophilic substitution. mdpi.comgoogle.com

Continuous flow chemistry is a particularly promising strategy for the scalable production of piperazine derivatives. mdpi.comnih.govnih.govgoogle.com As mentioned earlier, flow reactors offer superior control over reaction parameters, leading to more consistent product quality and improved safety, which are critical considerations for industrial-scale synthesis. The development of a continuous flow process for the synthesis of this compound would be a significant advancement.

Finally, the purification and isolation of the final product at scale need to be considered. For pharmaceutical salts, crystallization is a key step that determines the purity, polymorphic form, and physical properties of the API. rsc.org Research into developing controlled crystallization processes for this compound will be essential to ensure the consistent production of a high-quality material. This includes understanding the solubility profile of the zwitterion in different solvent systems and developing methods to control nucleation and crystal growth.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Piperazin-4-ium-1-carbonyl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a benzoyl chloride precursor. Key steps include:

- Amide bond formation : React piperazine with 4-carboxybenzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl .

- Purification : Column chromatography (silica gel, gradient elution with methanol/dichloromethane) followed by recrystallization from ethanol/water mixtures improves yield and purity .

- Optimization : Adjust molar ratios (1:1.2 for benzoyl chloride:piperazine) and monitor reaction progress via TLC or HPLC to minimize byproducts like over-acylated derivatives .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : A multi-technique approach is critical:

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to verify piperazine proton environments (δ 2.5–3.5 ppm for piperazine N–H and C–H) and benzoate carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) and fragmentation patterns .

- Elemental analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance) .

Q. What are the common solubility and stability challenges associated with this compound?

- Methodological Answer :

- Solubility : Poor in water due to the piperazine-ium moiety; use DMSO or DMF for stock solutions. Add 0.1% TFA to aqueous buffers for improved solubility .

- Stability : Susceptible to hydrolysis at high pH (>9). Store at –20°C under desiccation to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive evidence:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Measure bond angles (e.g., C–N–C in piperazine: ~109.5°) and torsion angles (e.g., benzoate-piperazine dihedral: 70–80°) .

- Refinement : Employ SHELXL for structure refinement; validate with R-factor (<0.05) and residual electron density maps (<0.3 eÅ⁻³) .

- Contradiction resolution : Compare experimental data with DFT-optimized geometries (B3LYP/6-31G*) to identify discrepancies in protonation states or hydrogen bonding .

Q. What strategies can be employed to analyze bioactivity while addressing discrepancies in receptor-binding assays?

- Methodological Answer :

- Dose-response assays : Use radioligand displacement (e.g., ³H-spiperone for dopamine D2 receptors) with varying pH (6.5–7.4) to account for protonation-dependent affinity shifts .

- Data normalization : Include internal controls (e.g., haloperidol for D2 receptor assays) to correct for batch-to-batch variability .

- Advanced modeling : Perform molecular docking (AutoDock Vina) with explicit solvent models to reconcile conflicting IC₅₀ values .

Q. How can computational chemistry predict reactivity for functionalization of the piperazine ring?

- Methodological Answer :

- DFT calculations : Optimize geometry at the ωB97X-D/cc-pVTZ level to identify nucleophilic sites (e.g., N4 of piperazine with Fukui f⁻ >0.2) .

- Reactivity screening : Simulate electrophilic attacks (e.g., alkylation with methyl iodide) using Gaussian transition state models (IRC analysis) .

- Validation : Cross-check predicted reaction pathways with experimental LC-MS/MS data for intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.